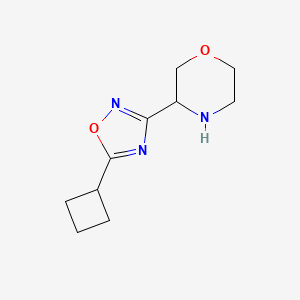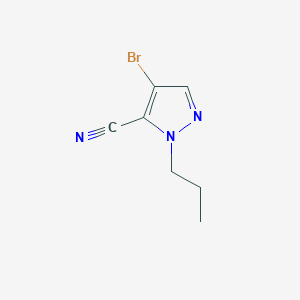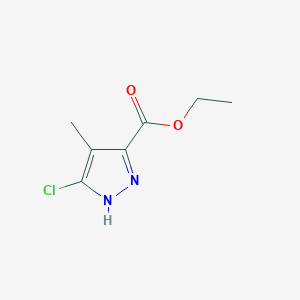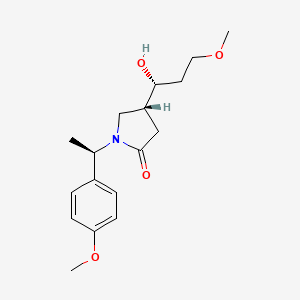
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a suitable oxadiazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar solvents.
Major Products Formed:
Oxidation: Formation of oxadiazole derivatives with higher oxidation states.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine and oxadiazole derivatives.
Scientific Research Applications
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming complexes that can modulate enzyme activities and biochemical pathways.
Pathways Involved: It can influence oxidative stress pathways, apoptosis, and signal transduction mechanisms, leading to its observed biological effects.
Comparison with Similar Compounds
- 5-Cyclobutyl-1,3,4-oxadiazol-2-ol
- 3-Ethyl-1,2,4-oxadiazol-5-ol
- 5-Phenyl-1,3,4-oxadiazol-2-ol
- 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ol
Comparison: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine stands out due to its unique combination of a morpholine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C10H15N3O2/c1-2-7(3-1)10-12-9(13-15-10)8-6-14-5-4-11-8/h7-8,11H,1-6H2 |
InChI Key |
ROQMATDSMPKPEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3COCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11783803.png)
![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)

![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)

![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)



![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)

![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)
![8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one](/img/structure/B11783883.png)
![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)
